Thymolphthalein monophosphate 2-amino-2-methyl-1,3-propanediol salt
Description
Discovery and Development of Thymolphthalein Monophosphate Derivatives
The foundational work on thymolphthalein monophosphate derivatives began in the early 1970s when researchers recognized the need for more specific substrates in enzymatic analysis. Roy and colleagues in 1971 made a pivotal contribution to this field by developing sodium thymolphthalein monophosphate as a substrate for measuring acid phosphatase activity in serum. Their research demonstrated that thymolphthalein monophosphate exhibited remarkable specificity for prostatic acid phosphatase compared to other commonly used substrates, establishing it as what is now considered the most prostate-specific of the enzymatic reactions.
The initial development focused on overcoming the limitations of existing substrates such as para-nitrophenyl phosphate and alpha-naphthyl phosphate, which suffered from poor tissue specificity. Roy's team systematically evaluated the performance of sodium thymolphthalein monophosphate using sera from 85 healthy individuals, finding activity ranges of 0.56-110 units per liter. When they analyzed sera from 87 patients with various non-prostatic conditions, including 27 women with breast cancer, 23 patients with liver and biliary tract disease, 7 patients with kidney disease, and 36 patients with cancers of non-prostatic origin, there were no incidences of false positive results.
The synthesis methodology for thymolphthalein monophosphate was first described in 1966, establishing the chemical foundation for subsequent salt derivatization. This early work provided the technical framework that would later enable the development of various salt forms, each designed to optimize specific properties such as solubility, stability, and ease of handling.
Building upon these foundational studies, researchers in the early 1970s began exploring amine salt derivatives of thymolphthalein monophosphate. Erikson and Biggs made significant contributions to this field by developing preparation methods for various amine salts, including the 2-amino-2-methyl-1,3-propanediol salt. Their work demonstrated that the 2-amino-2-methyl-1,3-propanediol salt, designated as 2-amino-2-methyl-1,3-propanediol-thymolphthalein monophosphate, exhibited superior properties compared to other salt forms.
Evolution of Phosphatase Substrate Chemistry
The evolution of phosphatase substrate chemistry represents a systematic progression from general-purpose substrates toward increasingly specific and sensitive compounds. Early phosphatase assays relied on substrates such as phenyl phosphate and para-nitrophenyl phosphate, which, while functional, suffered from significant limitations in tissue specificity and interference from non-target enzymes.
The development of thymolphthalein monophosphate marked a critical turning point in this evolutionary process. Unlike its predecessors, thymolphthalein monophosphate demonstrated exceptional specificity for prostatic isoenzymes compared to phenyl phosphate and para-nitrophenyl phosphate substrates. This specificity arose from the unique structural characteristics of the thymolphthalein molecule, which enabled selective recognition by specific phosphatase isoenzymes.
The progression toward salt derivatives represented the next major advancement in substrate chemistry. The various salt forms of thymolphthalein monophosphate were developed to address practical limitations such as solubility, stability, and ease of preparation. The magnesium salt form was among the first to be widely adopted for commercial applications. However, research revealed that amine salt derivatives offered several advantages over inorganic salt forms.
The 2-amino-2-methyl-1,3-propanediol salt emerged as a particularly significant development in this evolutionary process. This compound, with the molecular formula C₃₆H₅₃N₂O₁₁P and molecular weight of 720.79 grams per mole, demonstrated superior solubility characteristics and ease of preparation compared to alternative salt forms. The development of this specific salt represented the culmination of systematic research into optimizing substrate properties for practical laboratory applications.
Historical Applications in Enzymatic Analysis
The historical applications of thymolphthalein monophosphate derivatives in enzymatic analysis reveal a progressive expansion from specialized research applications to widespread clinical and diagnostic use. The initial application focused primarily on prostatic acid phosphatase determination, where the compound's exceptional specificity provided unprecedented accuracy in clinical diagnostics.
Early clinical studies demonstrated that thymolphthalein monophosphate-based assays could differentiate prostatic acid phosphatase from acid phosphatases originating in other tissues with remarkable precision. This capability proved particularly valuable in prostate cancer detection and monitoring, where elevated levels of prostatic acid phosphatase served as important diagnostic indicators.
The 2-amino-2-methyl-1,3-propanediol salt form found particular application in automated analysis systems due to its superior solubility and stability characteristics. Erikson and Biggs demonstrated that this salt form could be prepared as a stable, non-hygroscopic powder that maintained consistent performance across various analytical conditions. The compound's high solubility enabled the preparation of concentrated substrate solutions suitable for high-throughput analytical systems.
Clinical laboratories adopted thymolphthalein monophosphate-based assays for acid phosphatase determination because of their reduced interference from hemolytic samples and improved precision compared to earlier methods. The substrate's unique colorimetric properties, where thymolphthalein liberation produces a distinctive blue color under alkaline conditions, provided clear endpoint determination and enabled both kinetic and endpoint analytical approaches.
Research applications expanded beyond clinical diagnostics to include fundamental studies of enzyme kinetics and phosphatase biochemistry. The compound's well-characterized behavior and consistent performance made it an ideal tool for investigating phosphatase mechanisms and for developing new analytical methodologies. Studies utilized thymolphthalein monophosphate derivatives to evaluate alkaline phosphatase activity in various biological systems, including bone cell cultures where it served to assess osteoblastic phenotype expression.
Significance in Biochemical Research
The significance of thymolphthalein monophosphate 2-amino-2-methyl-1,3-propanediol salt in biochemical research extends far beyond its original applications in clinical diagnostics. The compound has served as a model system for understanding enzyme-substrate interactions and has contributed to the development of general principles in analytical biochemistry.
Research utilizing this compound has provided fundamental insights into phosphatase enzyme mechanisms and specificity. The exceptional selectivity of thymolphthalein monophosphate for specific phosphatase isoenzymes has enabled researchers to investigate the structural basis of enzyme specificity and to develop new approaches for designing selective substrates for other enzyme systems.
The development and characterization of the 2-amino-2-methyl-1,3-propanediol salt form contributed significantly to understanding the relationship between salt form and substrate performance. This research established important principles regarding how counterion selection can influence substrate solubility, stability, and bioavailability. These principles have found application in the development of other biochemical reagents and pharmaceutical compounds.
Studies of thymolphthalein monophosphate derivatives have also advanced understanding of colorimetric detection systems in biochemical analysis. The compound's unique color-change mechanism, where enzymatic hydrolysis releases thymolphthalein that undergoes pH-dependent color transitions, has served as a paradigm for developing other indicator-based analytical systems.
The compound's role in advancing automated analytical systems cannot be understated. The superior handling characteristics of the 2-amino-2-methyl-1,3-propanediol salt form enabled the development of standardized, automated assays that could be deployed across multiple laboratory settings with consistent results. This standardization contributed to improved reproducibility in biochemical research and enhanced the reliability of multi-center clinical studies.
Properties
IUPAC Name |
2-amino-2-methylpropane-1,3-diol;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31O7P.C4H11NO2/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;1-4(5,2-6)3-7/h7-16,29H,1-6H3,(H2,31,32,33);6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYBCCDKXAYQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)(O)O)C(C)C)C(C)C)O.CC(CO)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42NO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68991-93-5 | |
| Record name | 1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68991-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60885996 | |
| Record name | 1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52279-66-0 | |
| Record name | 1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52279-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(3H)-Isobenzofuranone, 3-(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-3-(2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl)-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052279660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-hydroxy-5-isopropyl-o-tolyl)-1-oxo-3H-isobenzofuran-3-yl]-6-isopropyl-m-tolylphosphoric acid, compound with 2-amino-2-methylpropane-1,3-diol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.539 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the isobenzofuranone core and the subsequent functionalization of the aromatic rings. Common synthetic routes may include:
Formation of the Isobenzofuranone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization of Aromatic Rings:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo substitution reactions, such as halogenation or nitration, to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
Preparation and Properties
AMPD-TMP is synthesized from thymolphthalein monophosphate and 2-amino-2-methyl-1,3-propanediol. The preparation involves dissolving the magnesium salt of thymolphthalein monophosphate in hydrochloric acid, followed by extraction with diethyl ether and precipitation with the amine. This method yields a stable, non-hygroscopic powder that is highly soluble in water, making it advantageous for laboratory use .
Table 1: Comparison of Salts of Thymolphthalein Monophosphate
| Property | AMPD-TMP | Sodium TMP | Magnesium TMP |
|---|---|---|---|
| Solubility | High | Moderate | Low |
| Stability | Stable | Variable | Stable |
| Cost | Lower | Higher | Moderate |
| Preparation Time | Quick | Longer | Moderate |
Biochemical Applications
AMPD-TMP serves primarily as a chromogenic substrate for measuring phosphatase activities, including both alkaline and acid phosphatases. The compound releases thymolphthalein upon hydrolysis, which increases the pH of the medium and produces a color change that can be easily detected spectrophotometrically .
Enzyme Activity Measurement
Research has demonstrated that AMPD-TMP can effectively measure alkaline phosphatase activity in human serum. In a study comparing AMPD-TMP with sodium thymolphthalein monophosphate, both substrates showed comparable results in enzyme activity measurements, indicating that AMPD-TMP is a viable alternative for clinical assays .
Case Study: Alkaline Phosphatase Activity
In an experiment involving serum samples, both AMPD-TMP and sodium TMP were used to determine enzyme activity. The results indicated no significant difference between the two substrates, confirming AMPD-TMP's efficacy in clinical diagnostics:
- Sample Size: 24
- Mean Activity (International Units/Liter):
- Sodium TMP: 43.2
- AMPD-TMP: 42.9
- Standard Deviation: Both substrates had similar variability (SD ~32.6) .
Specific Detection of Prostatic Phosphatase
AMPD-TMP has been utilized for the specific detection of prostatic phosphatase in serum samples. This application is crucial for prostate cancer diagnostics, where elevated levels of prostatic phosphatase can indicate disease presence or progression .
Advantages Over Other Substrates
The use of AMPD-TMP offers several advantages:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and phosphonooxy groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Thymolphthalein Monophosphate Salts with Different Counterions
Thymolphthalein monophosphate derivatives vary by counterion, which influences solubility, enzyme kinetics, and assay conditions.
Key Differences :
Phosphate Esters with AMPD Counterions but Different Substrates
Compounds sharing the AMPD counterion but differing in the chromogenic/fluorogenic moiety demonstrate distinct detection mechanisms.
Key Differences :
- Sensitivity : 4-Methylumbelliferyl phosphate (4-MUP) enables fluorescence-based detection, offering 10–100× higher sensitivity than colorimetric thymolphthalein .
- Assay Complexity : Indoxyl phosphate requires oxidation steps to form visible precipitates, whereas thymolphthalein provides direct color readout .
Phenolphthalein-Based Phosphates with Alternative Counterions
Phenolphthalein derivatives share structural similarities but differ in counterion and pH sensitivity.
Key Differences :
- pH Range: Phenolphthalein transitions at lower pH (8.2 vs. 10.0), making it unsuitable for ALP isoforms requiring strong alkaline conditions .
- Solvent Compatibility : Cyclohexylammonium salts are more compatible with organic solvents, whereas AMPD salts excel in aqueous systems .
Biological Activity
Thymolphthalein monophosphate 2-amino-2-methyl-1,3-propanediol salt (CAS Number: 52279-66-0) is a compound that exhibits significant biological activity, particularly as a chromogenic substrate for various phosphatases. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C36H53N2O11P
- Molecular Weight : 720.79 g/mol
- Solubility : Soluble in water and commonly used in biochemical assays.
Thymolphthalein monophosphate acts primarily as a substrate for acid and alkaline phosphatases. Upon enzymatic hydrolysis, thymolphthalein is released, which increases the pH of the surrounding medium and produces a color change that can be quantitatively measured. This property makes it particularly useful for detecting prostatic phosphatase in serum samples, aiding in clinical diagnostics for prostate-related conditions .
Biological Activity
-
Enzymatic Assays :
- Thymolphthalein monophosphate is utilized in assays to measure the activity of alkaline phosphatase (ALP) and acid phosphatase (ACP). The release of thymolphthalein upon hydrolysis allows for a visual and quantitative assessment of enzyme activity.
- Studies have shown that optimal conditions for ALP activity can be achieved using buffers containing this compound, enhancing the sensitivity and specificity of the assays .
- Detection of Prostatic Phosphatase :
Case Study 1: Clinical Application in Prostate Cancer
A study highlighted the use of thymolphthalein monophosphate in conjunction with other biochemical markers to improve diagnostic accuracy in prostate cancer patients. The results indicated that patients with elevated prostatic phosphatase levels showed significant changes in thymolphthalein colorimetric readings compared to healthy controls, suggesting its potential as a reliable biomarker .
Case Study 2: Enzyme Kinetics
Research focusing on enzyme kinetics demonstrated that varying concentrations of thymolphthalein monophosphate could influence the rate of enzymatic reactions involving alkaline phosphatase. The study established that higher concentrations led to increased product formation, indicating its role as an effective substrate under optimized conditions .
Table 1: Summary of Biological Activities
Table 2: Optimal Conditions for Enzyme Activity
Q & A
Q. What are the molecular identifiers, structural features, and key physicochemical properties of thymolphthalein monophosphate 2-amino-2-methyl-1,3-propanediol salt?
Answer:
- Molecular Formula : C₂₈H₃₁O₇P·C₄H₁₁NO₂ (Thymolphthalein monophosphate combined with 2-amino-2-methyl-1,3-propanediol (AMPD)) .
- CAS Number : 52279-66-0 .
- Molecular Weight : 615.65 g/mol .
- Key Properties :
- Structural Role : The AMPD moiety enhances solubility in aqueous buffers, critical for colorimetric detection in phosphatase assays .
Q. How is this compound synthesized, and what analytical methods validate its purity?
Answer:
Q. What are its primary applications in biochemical research?
Answer:
- Alkaline Phosphatase (AP) Assays : Acts as a chromogenic substrate. Hydrolysis by AP releases thymolphthalein, producing a blue color measurable at 590–600 nm .
- Leukocyte Staining : Used in histochemical staining with fast red violet LB salt to localize AP activity in tissues .
- Buffered Systems : AMPD’s buffering capacity stabilizes reaction pH, minimizing experimental variability .
Advanced Research Questions
Q. How to design enzyme kinetics experiments using this compound, and what parameters influence reaction accuracy?
Answer:
- Experimental Design :
- Substrate Concentration Range : Optimize using Michaelis-Menten kinetics (e.g., 0.1–10 mM) to determine and .
- Buffer Composition : Use AMPD-based buffers (50–100 mM) at pH 9.5–10.5 to maintain enzyme activity .
- Temperature Control : Conduct reactions at 25°C or 37°C with pre-incubation to stabilize enzyme-substrate interactions .
- Data Analysis :
Q. How to address solubility and stability challenges in complex buffer systems?
Answer:
- Solubility Optimization :
- Stability Testing :
Q. What advanced analytical techniques quantify enzymatic reaction products and resolve data contradictions?
Answer:
- Quantitative Methods :
- Resolving Contradictions :
Q. How does the AMPD component influence interactions in polymer or biomaterial formulations?
Answer:
- Functionalized Polymers : AMPD’s amino and hydroxyl groups enable covalent conjugation with poly(trimethylene carbonate) derivatives, creating pH-responsive biomaterials .
- Drug Delivery Systems : AMPD-based salts improve drug solubility and modulate release profiles in excipient studies (e.g., diclofenac formulations) .
- Characterization : Use FTIR and MALDI-TOF to confirm polymer-substrate interactions and degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
